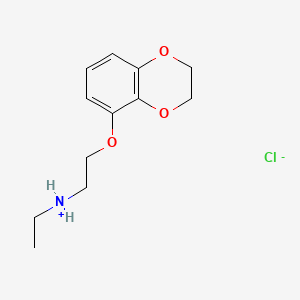

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride

Description

Properties

CAS No. |

2906-67-4 |

|---|---|

Molecular Formula |

C12H18ClNO3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-ethylazanium;chloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-13-6-7-14-10-4-3-5-11-12(10)16-9-8-15-11;/h3-5,13H,2,6-9H2,1H3;1H |

InChI Key |

LHLZCOPOMALZJE-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH2+]CCOC1=CC=CC2=C1OCCO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Resolution of 1,4-Benzodioxane-2-carboxylic Acid

- Racemic 1,4-benzodioxane-2-carboxylic acid is resolved in a lower alcohol solvent (methanol, ethanol, propanol, etc.) to isolate the (R)-enantiomer.

- Resolution agents such as dehydroabietylamine are used in molar ratios of approximately 1:0.5–0.8.

- This step ensures enantiomeric purity essential for subsequent reactions.

Formation of (R)-1,4-Benzodioxan-2-carbonyl Chloride

- The (R)-acid undergoes chlorination to form the acid chloride.

- Suitable chlorinating agents include thionyl chloride or oxalyl chloride.

- The reaction is typically conducted in an inert solvent under controlled temperature to avoid side reactions.

Condensation with 3-(1,3-Benzodioxolan-5-yloxy)propylamine

- The acid chloride is reacted with 3-(1,3-benzodioxolan-5-yloxy)propylamine or its salt in the presence of a base (e.g., triethylamine or diethylamine).

- The reaction occurs in an aprotic solvent such as dichloromethane or dichloroethane.

- Condensing agents like 1,3-dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or ethyl chloroformate may be employed to facilitate amide bond formation.

- Reaction temperatures range from room temperature to reflux conditions, typically for 0.5 to 5 hours.

Reduction and Salt Formation

Alternative Synthesis Route

An alternative method bypasses the acid chloride formation by directly condensing (R)-1,4-benzodioxane-2-carboxylic acid with the amine in the presence of condensing agents and aprotic solvents, streamlining the process and potentially improving yields.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Resolution of racemic acid | Dehydroabietylamine (1:0.5–0.8 molar ratio) | Methanol, ethanol, propanol | Room temp to reflux | Enantiomeric purity critical |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | Inert solvent (e.g., DCM) | Controlled, mild heat | Avoid side reactions |

| Condensation with amine | 3-(1,3-benzodioxolan-5-yloxy)propylamine, base (Et3N) | Dichloromethane, dichloroethane | RT to reflux | DCC or CDI as condensing agents preferred |

| Reduction and salt formation | Reducing agent (e.g., hydrazine derivatives), HCl | Lower alcohols (methanol) | Ambient | Final purification by recrystallization |

In-Depth Research Findings

Reaction Mechanisms and Selectivity

- The resolution step is crucial for obtaining the (R)-enantiomer, which determines the stereochemical integrity of the final compound.

- The acid chloride intermediate is highly reactive and enables efficient amide bond formation with the alkoxypropylamine.

- Use of aprotic solvents and carbodiimide-based condensing agents minimizes side reactions and improves yield.

- The reduction step must be carefully controlled to prevent over-reduction or degradation of the benzodioxane ring system.

Solvent and Reagent Effects

- Aprotic solvents such as dichloromethane and dichloroethane are preferred for condensation due to their stability and ability to dissolve both reactants and reagents.

- Lower alcohols are favored for resolution and purification owing to their polarity and ease of removal.

- Hydrochloric acid is the preferred acid for salt formation, providing stable hydrochloride salts suitable for pharmaceutical applications.

Process Optimization

- Reaction times are optimized between 0.5 to 5 hours depending on temperature and reagent concentrations.

- Molar ratios of resolving agents and condensing agents are fine-tuned to maximize yield and purity.

- Filtration and concentration steps are employed to isolate intermediates efficiently before proceeding to subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of benzodioxane compounds, including 2-(1,4-benzodioxan-5-yloxy)diethylamine hydrochloride, exhibit significant anticancer properties. A study highlighted that Mannich bases derived from benzodioxane structures demonstrated increased cytotoxicity against various cancer cell lines, including human colon cancer (WiDr), breast cancer (MCF-7), and lung carcinoma (SK-LU-1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | WiDr | <10 |

| This compound | MCF-7 | <2 |

| This compound | SK-LU-1 | <10 |

Case Study : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in treated cultures compared to controls.

2. Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research into similar compounds has shown that benzodioxane derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

1. Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of benzodioxane derivatives. The compound showed promising results against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

This antimicrobial activity positions the compound as a candidate for further development into therapeutic agents for infectious diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of diethylamine with appropriate benzodioxane intermediates. The synthesis pathways often focus on optimizing yield and purity for subsequent biological testing.

Mechanism of Action

The mechanism of action of 2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related compounds is provided below:

Structural and Functional Analysis

1,4-Benzodioxan vs. 1,3-Benzodioxole Core

- 1,4-Benzodioxan : Provides a rigid, oxygen-rich aromatic system, enhancing metabolic stability and electronic effects.

- 1,3-Benzodioxole (methylenedioxy) : Found in psychoactive compounds (e.g., MDMA analogs), where the methylenedioxy group enhances receptor binding but reduces chemical stability compared to benzodioxan .

Substituent Variations

- Phenethylamine (CAS 1653-64-1) : Directly linked to aromatic ring; associated with serotonin receptor modulation due to structural similarity to neurotransmitters .

- Diethylaminoethylthio (): Thiopyrimidinone derivatives exhibit antimicrobial activity, suggesting that diethylamino groups may enhance membrane disruption or enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

| Property | 2-(1,4-Benzodioxan-5-yloxy)diethylamine HCl | 1,3-Benzodioxole-5-ethanamine HCl | 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine HCl |

|---|---|---|---|

| Molecular Weight | 287.78 g/mol | 201.65 g/mol | 201.65 g/mol |

| LogP (Estimated) | ~2.5 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~1.2 (high polarity) |

| Solubility | High in polar solvents (HCl salt) | Moderate in ethanol/water | High in water (smaller structure) |

| Bioactivity | Potential antimicrobial (inferred) | Psychoactive | Undocumented |

Biological Activity

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,4-benzodioxane moiety, which is known for its versatility in medicinal chemistry. The benzodioxane structure allows for various substitutions that can influence biological activity, making it a valuable scaffold in drug design.

Research indicates that compounds containing the 1,4-benzodioxane structure can interact with several biological targets:

- Receptor Binding : The compound acts as an agonist at serotonin (5-HT) receptors and alpha-adrenergic receptors, influencing neurotransmitter systems associated with mood and anxiety disorders .

- Antitumor Activity : Studies have shown that derivatives of benzodioxane exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. For instance, it exhibited an IC50 value indicative of its ability to scavenge free radicals effectively.

| Compound | IC50 Value (μg/mL) | Assay Type |

|---|---|---|

| This compound | 14.51 ± 1.827 | DPPH Scavenging Assay |

| Reference Compound | 15.20 | DPPH Scavenging Assay |

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 12.5 |

These results indicate promising potential for therapeutic applications in treating infections caused by resistant strains .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Anticancer Activity : A study on Mannich bases revealed that modifications on the benzodioxane scaffold significantly enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values lower than 10 μM .

- Neuroprotective Effects : Research indicates that certain derivatives can act as neuroprotective agents by modulating serotonin levels in animal models of depression .

- Anti-inflammatory Properties : Some benzodioxane derivatives have shown low toxicity while exhibiting anti-inflammatory effects, suggesting their potential use in chronic inflammatory conditions .

Q & A

Q. Example conditions :

| Column | Mobile Phase (Hexane:Dichloromethane:Diethylamine) | Resolution (R) |

|---|---|---|

| CHIRALPAK IA | 75:25:0.1 | ≥1.5 |

Advanced: How to design stability studies under varying conditions to assess degradation pathways?

Answer:

Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Use LC-MS to identify degradation products. For example, hydrolysis of the ether linkage may yield 1,4-benzodioxan-5-ol and diethylamine derivatives.

Q. Key parameters :

- Mobile phase : Alcohol/diethylamine (250:1) to improve peak symmetry and detect polar degradation products .

- Detection : UV at 220–280 nm for aromatic intermediates.

Basic: What safety protocols are essential during handling and storage?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .

- First-aid measures : In case of eye contact, rinse with water for ≥15 minutes and seek medical attention. For skin exposure, wash with soap and water; remove contaminated clothing .

Advanced: How to investigate structure-activity relationships (SAR) for biological activity?

Answer:

Stepwise approach :

Analog synthesis : Modify substituents on the benzodioxane ring (e.g., ethyl, methoxy groups) or diethylamine chain (e.g., alkylation, halogenation) .

Biological assays : Test analogs against target receptors (e.g., serotonin or adrenergic receptors) using radioligand binding assays.

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on steric and electronic effects.

Example :

Replacing the diethylamine group with pyrrolidine or piperidine derivatives alters lipophilicity and receptor interaction, as shown in antibacterial studies of structurally similar compounds .

Advanced: How to resolve contradictions in experimental data (e.g., variable HPLC retention times)?

Answer:

Troubleshooting steps :

- Mobile phase pH : Adjust diethylamine concentration (0.05–0.2%) to stabilize silanol interactions and reduce peak tailing .

- Column aging : Replace columns after 200–300 runs to maintain resolution.

- Sample preparation : Ensure complete dissolution in diluents containing diethylamine (250:1 alcohol:amine) to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.